molecular formula C12H22O2 B095380 (Z)-dodec-10-enoic acid CAS No. 18654-82-5

(Z)-dodec-10-enoic acid

Cat. No. B095380
CAS RN: 18654-82-5
M. Wt: 198.3 g/mol
InChI Key: AZCVFLMXESYPIR-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-dodec-10-enoic acid, commonly known as (Z)-10-dodecenoic acid, is a fatty acid that has gained significant attention in scientific research due to its unique properties and potential applications. This acid is a natural product of the bacterium Pseudomonas aeruginosa, which is known for its ability to cause infections in humans. However, recent studies have shown that (Z)-dodec-10-enoic acid has potential as a therapeutic agent in various fields of medicine.

Scientific Research Applications

Antibacterial Activity

(Z)-dodec-10-enoic acid has been utilized in the synthesis of biologically active compounds. Specifically, fatty acid hydrazides derived from it were used to create compounds that exhibited significant antibacterial activity against various bacteria including E. coli (Banday, Mattoo, & Rauf, 2010).

Chemical Structure and Synthesis

The chemical structure of (E)-dodec-2-enoic acid, an isomer of (Z)-dodec-10-enoic acid, has been studied, revealing details about its molecular conformation and hydrogen bonding patterns. This research contributes to understanding the properties of α,β-unsaturated carboxylic acids (Sonneck, Peppel, Spannenberg, & Wohlrab, 2015).

Biotechnological Applications

In biotechnology, this acid was used in a study involving the fungus Flammulina velutipes. The research focused on converting fatty acids into aldehydes, which play a significant role in flavor and fragrance industries. This study contributes to understanding the biosynthesis of unusual fatty acids (Hammer et al., 2020).

Industrial Synthesis

(Z)-dodec-10-enoic acid is also used in the synthesis of compounds for industrial applications. For instance, it was used as a starting material in the synthesis of (R)-patulolide A, demonstrating its potential in creating complex molecular structures (Sharma, Sankaranarayanan, & Chattopadhyay, 1996).

Insect Pheromone Research

This compound is also important in the field of entomology. It has been used in the synthesis of insect pheromones, contributing to the understanding of insect behavior and communication. This research can have applications in pest control and ecosystem management (Ishmuratov et al., 1998).

properties

CAS RN

18654-82-5

Product Name

(Z)-dodec-10-enoic acid

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

(Z)-dodec-10-enoic acid

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3H,4-11H2,1H3,(H,13,14)/b3-2-

InChI Key

AZCVFLMXESYPIR-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\CCCCCCCCC(=O)O

SMILES

CC=CCCCCCCCCC(=O)O

Canonical SMILES

CC=CCCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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